
4-(Difluoromethyl)-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a benzaldehyde ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methylbenzaldehyde using difluoromethylation reagents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-methylbenzaldehyde may involve continuous flow microreactor systems to optimize reaction efficiency and scalability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-(Difluoromethyl)-2-methylbenzoic acid.
Reduction: 4-(Difluoromethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-methylbenzaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methylbenzaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical transformations.
4-(Difluoromethyl)phenol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness: 4-(Difluoromethyl)-2-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(9(10)11)2-3-8(6)5-12/h2-5,9H,1H3 |
InChI-Schlüssel |
PJGRIJTUTHGCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


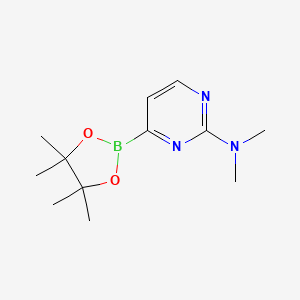
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
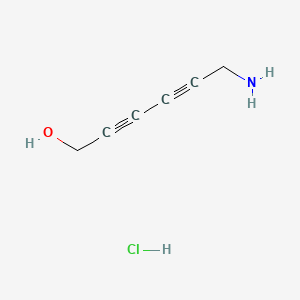

![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)

![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
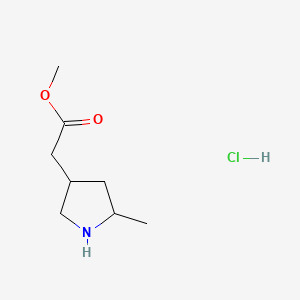
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
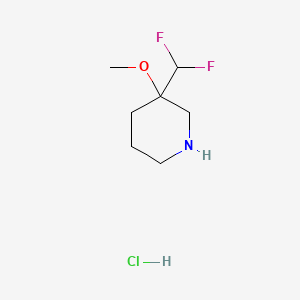
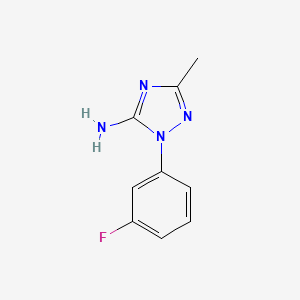
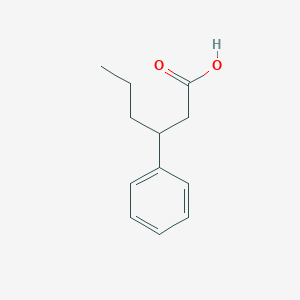
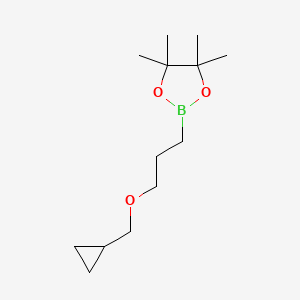
![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
